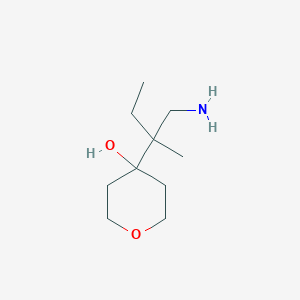

4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

4-(1-amino-2-methylbutan-2-yl)oxan-4-ol |

InChI |

InChI=1S/C10H21NO2/c1-3-9(2,8-11)10(12)4-6-13-7-5-10/h12H,3-8,11H2,1-2H3 |

InChI Key |

MDSVEAXVHXKICD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CN)C1(CCOCC1)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 1 Amino 2 Methylbutan 2 Yl Oxan 4 Ol

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.in

Disconnection Approaches for the Oxan Ring System

The oxan-4-ol core of the target molecule can be approached through several retrosynthetic disconnections. A primary strategy involves a C-O bond disconnection, which is a common approach for ethers. researchgate.net This would lead to a diol precursor that can be cyclized. Another viable approach is a C-C bond disconnection, potentially through a reverse aldol (B89426) or Grignard-type reaction on a precursor ketone.

A particularly effective strategy for cyclohexene (B86901) systems, which can be adapted to saturated rings, is the reverse of a Diels-Alder reaction. lkouniv.ac.in For a saturated oxane ring, one might envision a disconnection leading to precursors that could form the ring through an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization of a diol.

Table 1: Disconnection Strategies for the Oxan-4-ol Ring

| Disconnection Type | Precursor Type | Corresponding Forward Reaction |

|---|---|---|

| C-O Bond Disconnection | 1,5-Pentanediol derivative | Intramolecular Williamson Ether Synthesis |

| C-C Bond Disconnection | Keto-alcohol | Intramolecular Aldol or Grignard Reaction |

Strategies for Constructing the Substituted Butyl Chain

The 1-amino-2-methylbutan-2-yl side chain features a challenging α-tertiary amine, a structural motif prevalent in many bioactive molecules. cam.ac.uk The construction of this quaternary carbon center is a significant synthetic hurdle. cam.ac.uknih.gov Retrosynthetic analysis suggests disconnecting the C-C bond between the oxane ring and the butyl chain or the C-N bond of the amine.

Common strategies for the synthesis of α-tertiary amines include the addition of carbon nucleophiles to imines or iminium ions. rsc.org Another approach involves the alkylation of α-amino acid derivatives. rsc.org More recent methods utilize transition-metal catalysis or visible-light-mediated protocols to construct this motif. cam.ac.ukrsc.org

A plausible disconnection of the butyl side chain would be at the C4-C(CH3) bond, leading to an organometallic reagent derived from the oxane ring and a ketimine or a related electrophile. Alternatively, a disconnection of the C-N bond could lead to a tertiary alkyl electrophile and an amine source. rsc.org

Table 2: Key Precursors for the Substituted Butyl Chain

| Disconnection Point | Key Precursors | Synthetic Strategy |

|---|---|---|

| C(oxane)-C(butyl) | Oxane-derived organometallic, 2-methyl-2-aminobutyronitrile | Nucleophilic addition |

| C-N bond | 4-(1-halo-2-methylbutan-2-yl)oxan-4-ol, Ammonia (B1221849) | Nucleophilic substitution |

Direct and Stepwise Synthetic Routes

Based on the retrosynthetic analysis, several forward synthetic routes can be proposed. These can be categorized as either stepwise, where the oxane ring and the side chain are constructed sequentially, or convergent, where they are synthesized separately and then joined.

Synthesis of the Oxan-4-ol Core with Subsequent Side-Chain Introduction

A common and practical approach involves the initial synthesis of a functionalized oxane ring, such as tetrahydropyran-4-one. This ketone can then serve as a handle for introducing the substituted butyl side chain.

One potential pathway begins with the protection of the ketone, followed by the addition of an organometallic reagent, such as 2-lithio-2-methylpropanenitrile, to the carbonyl group. Subsequent hydrolysis and reduction of the nitrile would yield the desired amino group.

An alternative route would involve a Wittig-type reaction on tetrahydropyran-4-one to introduce a double bond, which could then be further functionalized.

Convergent Synthesis Approaches

The coupling step could be achieved through the formation of the C-C bond between the two fragments. For example, an organometallic derivative of the oxane ring could be added to a suitable electrophile containing the amino-butyl portion, or vice versa.

Stereoselective Synthesis of Enantiomers and Diastereomers of 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol

The target molecule contains two chiral centers, one at the carbon bearing the hydroxyl and butyl groups on the oxane ring, and the other at the α-carbon of the amine. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The stereoselective synthesis of these isomers is crucial for understanding their potential biological activity.

The stereoselective construction of the 2-amino-1,3-diol moiety is a key challenge in the synthesis of many natural products. nih.gov Strategies for achieving stereocontrol include:

Substrate Control: Utilizing the inherent chirality of a starting material to direct the stereochemistry of subsequent reactions. diva-portal.org

Auxiliary Control: Employing a chiral auxiliary that is temporarily attached to the substrate to direct the formation of a new stereocenter. diva-portal.orgmdpi.com

Reagent Control: Using a chiral reagent or catalyst to influence the stereochemical outcome of a reaction. diva-portal.org

For the synthesis of this compound, a chiral pool approach could be employed, starting from a naturally occurring chiral molecule. Alternatively, an asymmetric synthesis could be developed using a chiral catalyst for a key bond-forming step, such as the addition of the butyl side chain to the oxane ring. For instance, a chiral ligand could be used in conjunction with an organometallic reagent to achieve enantioselective addition to tetrahydropyran-4-one.

Furthermore, diastereoselective reactions could be employed to control the relative stereochemistry between the two chiral centers. For example, the reduction of a ketone precursor to the oxan-4-ol could be influenced by the stereochemistry of the already-installed side chain.

Table 3: Approaches to Stereoselective Synthesis

| Strategy | Description | Application Example |

|---|---|---|

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product. | Use of a chiral sugar derivative to construct the oxane ring. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. mdpi.com | An Evans auxiliary could be used to control the alkylation for the side chain synthesis. |

Chiral Auxiliary Mediated Synthesis

Chiral auxiliary-based methods are a cornerstone of asymmetric synthesis, providing a reliable way to control stereochemistry by temporarily incorporating a chiral molecule into the synthetic route. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be employed to construct the challenging α,α-disubstituted amino acid fragment. nih.gov

One plausible approach involves the use of an Evans oxazolidinone auxiliary. wikipedia.org The synthesis would commence with the acylation of a commercially available chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form an N-acyloxazolidinone. This intermediate can then be subjected to a sequence of diastereoselective alkylations. Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by the addition of methyl iodide would install the first methyl group. A subsequent deprotonation and alkylation with ethyl iodide would then form the quaternary stereocenter with high diastereoselectivity, dictated by the steric influence of the chiral auxiliary.

The final steps would involve the cleavage of the chiral auxiliary, typically under mild conditions (e.g., lithium hydroxide (B78521) and hydrogen peroxide), to yield the free carboxylic acid. This acid can then be converted to the desired amino alcohol fragment through standard functional group transformations, such as a Curtius rearrangement or reduction of a derived amide. The resulting chiral 1-amino-2-methylbutan-2-ol (B1274142) precursor can then be coupled with a suitable oxane electrophile.

Another well-established chiral auxiliary for this purpose is pseudoephedrine. In a similar fashion, a pseudoephedrine amide of propionic acid can be sequentially alkylated to build the chiral quaternary center before the auxiliary is removed.

Table 1: Hypothetical Diastereoselective Alkylation using Evans Auxiliary

| Step | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | Methyl Iodide | LDA | THF | -78 | >95:5 |

| 2 | Ethyl Iodide | NaHMDS | THF | -78 | >93:7 |

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. acs.org For the synthesis of this compound, catalytic methods can be envisioned for the key C-C and C-N bond-forming steps.

Asymmetric C-C Bond Formation: A key retrosynthetic disconnection is the bond between the oxane ring and the side chain. This suggests the addition of a nucleophilic 2-methyl-2-nitrobutane equivalent to tetrahydropyran-4-one. The subsequent reduction of the nitro group would yield the amino functionality. The enantioselectivity of this addition could be controlled by a chiral catalyst. For instance, a proline-catalyzed asymmetric aldol-type reaction between a ketone and an aldehyde can achieve high enantioselectivity, and analogous conditions could be developed for this transformation. nih.gov

Alternatively, a chromium-catalyzed asymmetric cross aza-pinacol coupling of an N-sulfonyl imine (derived from the side-chain) and an aldehyde (derived from the oxane ring) could furnish the desired β-amino alcohol scaffold with high diastereo- and enantioselectivity. organic-chemistry.org

Asymmetric C-N Bond Formation: If the carbon skeleton is assembled first, an asymmetric catalytic method can be used to introduce the amine. For example, a precursor ketone could undergo an asymmetric reductive amination. This involves the condensation of the ketone with an ammonia source to form a prochiral enamine or imine, which is then reduced in the presence of a chiral catalyst, such as one based on iridium or rhodium with chiral phosphine (B1218219) ligands, to give the chiral amine.

Table 2: Representative Catalysts for Asymmetric C-C and C-N Bond Formation

| Reaction Type | Catalyst System | Ligand Type | Expected Outcome |

| Aldol Addition | L-Proline | Amino Acid | High enantioselectivity |

| Reductive Amination | [Ir(COD)Cl]₂ | Chiral Phosphine (e.g., BINAP) | High enantiomeric excess (ee) |

| Aza-Pinacol Coupling | CrCl₂ | Chiral Schiff Base | High diastereo- and enantioselectivity |

Chemo-Enzymatic Synthesis and Resolution Techniques

Chemo-enzymatic methods combine the efficiency of chemical synthesis with the unparalleled selectivity of biocatalysts. nih.gov For a molecule like this compound, enzymes can be used for either kinetic resolution of a racemic intermediate or for a direct asymmetric transformation.

A common strategy is the enzymatic kinetic resolution of a racemic alcohol. rsc.org A racemic mixture of the target compound could be synthesized through non-stereoselective methods. Then, a lipase (B570770) enzyme, such as Candida antarctica lipase B (CAL-B), could be used to selectively acylate one of the enantiomers in the presence of an acyl donor like vinyl acetate. This would result in a mixture of the acylated product and the unreacted enantiomer of the starting alcohol, which can then be easily separated by chromatography. This method is particularly effective for resolving chiral amino alcohols. researchgate.net

Alternatively, an enzymatic cascade could be designed. For example, a dioxygenase could selectively hydroxylate a precursor, and a subsequent decarboxylase step could cleave a carboxylic acid group to yield a chiral amino alcohol. nih.gov

Table 3: Example of a Hypothetical Lipase-Catalyzed Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (eeₛ) (%) | Enantiomeric Excess of Product (eeₚ) (%) |

| CAL-B | Vinyl Acetate | MTBE | ~50 | >99 | >99 |

Optimization of Reaction Conditions and Process Chemistry

The transition from a laboratory-scale synthesis to a viable production process requires rigorous optimization of reaction conditions. chimia.ch This involves systematically varying parameters to maximize yield, purity, and safety while minimizing costs and environmental impact. For a key step, such as the addition of a 2-methylbutan-2-yl Grignard reagent to tetrahydropyran-4-one, several factors would need to be optimized.

These parameters include the choice of solvent (e.g., THF, 2-MeTHF), temperature, reaction time, and the stoichiometry of the reagents. The rate of addition of the Grignard reagent can also be critical to control exotherms and minimize side reactions. Design of Experiments (DoE) is a powerful statistical tool often used in process chemistry to efficiently explore the interplay of these variables and identify the optimal reaction space.

Table 4: Hypothetical Optimization of Grignard Addition to Tetrahydropyran-4-one

| Entry | Solvent | Temperature (°C) | Time (h) | Equivalents of Grignard | Yield (%) |

| 1 | THF | -78 to 20 | 2 | 1.1 | 65 |

| 2 | THF | 0 | 1 | 1.1 | 78 |

| 3 | 2-MeTHF | 0 | 1 | 1.1 | 82 |

| 4 | 2-MeTHF | 0 | 1 | 1.5 | 85 |

| 5 (Optimized) | 2-MeTHF | 0 | 1 | 1.2 | 90 |

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into synthetic design is crucial for sustainable pharmaceutical development. nih.govpfizer.com The goal is to minimize the environmental footprint by reducing waste, avoiding hazardous substances, and improving energy efficiency. ispe.orgmdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than methods that use stoichiometric reagents or auxiliaries.

Solvent Selection: The choice of solvent is a major contributor to the environmental impact of a process. Efforts would be made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-MeTHF, ethanol, or water. mdpi.com

Use of Catalysis: As discussed in sections 2.3.2 and 2.3.3, both chemo- and biocatalytic methods are preferred over stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused. pharmaceutical-technology.com

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Table 5: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Principle | Chiral Auxiliary Method | Asymmetric Catalysis Method |

| Atom Economy | Lower (auxiliary is waste) | Higher |

| Reagent Type | Stoichiometric chiral reagent | Catalytic chiral ligand/catalyst |

| Solvent Choice | Often requires anhydrous aprotic solvents (e.g., THF) | Can potentially be adapted to greener solvents |

| Waste Generation | Higher (due to auxiliary and protection steps) | Lower |

Scale-Up Considerations for Laboratory and Pilot Production

Scaling a synthetic process from the laboratory to pilot and commercial scales presents significant challenges that must be addressed early in development. criver.comescoaster.com

Safety and Hazard Analysis: A thorough risk assessment is required for all steps. Potential hazards such as highly exothermic reactions, the use of pyrophoric reagents (e.g., n-BuLi), or the evolution of toxic gases must be identified. Calorimetry studies can be conducted to understand the thermal profile of the reactions and ensure they can be controlled on a large scale.

Reagent Sourcing and Cost: The cost and availability of raw materials become critical factors on a larger scale. Synthetic routes that rely on expensive or difficult-to-source reagents may not be commercially viable.

Process Robustness: The synthetic route must be robust and reproducible. It should be insensitive to minor variations in reaction conditions and raw material quality.

Purification and Isolation: Purification by column chromatography, which is common in the lab, is often not practical for large-scale production. The process should be designed to yield a product that can be purified by crystallization, which is more scalable and cost-effective.

Waste Management: The disposal of waste streams must be considered. The process should be designed to minimize the volume and hazard level of waste produced.

Synthesis of Deuterated and Isotopically Labeled Analogues

Isotopically labeled versions of a drug candidate, particularly with stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), are invaluable tools in pharmaceutical research. musechem.com They are used in quantitative bioanalysis and to study the absorption, distribution, metabolism, and excretion (ADME) of the compound. medchemexpress.com

The synthesis of labeled this compound would involve incorporating the isotope at a specific, metabolically stable position.

Deuterium Labeling: Deuterium labels can be introduced by using deuterated reagents. For example, in the alkylation steps for creating the quaternary center, deuterated methyl iodide (CD₃I) or ethyl iodide (CD₃CD₂I) could be used. Alternatively, if a reduction step is part of the synthesis (e.g., reduction of a ketone or nitrile), deuterium gas (D₂) with a suitable catalyst could be employed to install the label.

Carbon-13 Labeling: ¹³C labels can be introduced using ¹³C-labeled starting materials. For instance, a Strecker-type synthesis for the amino acid fragment could use ¹³C-labeled potassium cyanide (K¹³CN) to label the nitrile carbon, which would become the carboxylic acid carbon after hydrolysis. nrochemistry.commasterorganicchemistry.com Alternatively, a ¹³C-labeled Grignard reagent could be used in the addition to the tetrahydropyran-4-one core.

The design of the labeled synthesis must ensure that the label is not lost during subsequent reaction steps.

Advanced Spectroscopic and Chromatographic Characterization of 4 1 Amino 2 Methylbutan 2 Yl Oxan 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. uobasrah.edu.iq A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, as well as providing insights into the molecule's connectivity, spatial arrangement, and dynamic behavior.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide the initial and fundamental information about the chemical environment of the magnetically active nuclei within the molecule. researchgate.net

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to display a series of signals, each corresponding to a unique proton environment in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting (multiplicity), providing valuable information about the connectivity of the carbon skeleton. libretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Given the structure of 4-(1-amino-2-methylbutan-2-yl)oxan-4-ol, ten distinct carbon signals are expected in a proton-decoupled spectrum. The chemical shifts would be characteristic of the functional groups present, such as the aliphatic carbons of the oxane ring, the quaternary carbon bearing the hydroxyl group, and the carbons of the amino-2-methylbutan side chain.

¹⁵N NMR Spectroscopy : Although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the primary amine group. A single resonance would be expected, with a chemical shift characteristic of primary aliphatic amines.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 1 | ~1.0 - 1.2 | t | 3H | ~10 - 15 |

| 2 | ~1.3 - 1.5 | m | 2H | ~25 - 30 |

| 3 | ~1.1 - 1.3 | s | 3H | ~20 - 25 |

| 4 | - | - | - | ~70 - 75 |

| 5 | ~2.8 - 3.0 | s | 2H | ~50 - 55 |

| 6 | ~3.6 - 3.8 | m | 2H | ~65 - 70 |

| 7 | ~1.6 - 1.8 | m | 2H | ~30 - 35 |

| 8 | ~1.6 - 1.8 | m | 2H | ~30 - 35 |

| 9 | ~3.6 - 3.8 | m | 2H | ~65 - 70 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity within the oxane ring and the ethyl group of the side chain, for instance, by showing correlations between adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org It is instrumental in assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. youtube.com This is vital for connecting different spin systems and identifying quaternary carbons. For example, correlations would be expected from the methyl protons to the quaternary carbinol carbon and the adjacent methylene carbon of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the molecule. Cross-peaks are observed between protons that are close in space, even if they are not directly bonded. This could help in establishing the relative orientation of the amino-2-methylbutan side chain with respect to the oxane ring.

Dynamic NMR Studies for Conformational Dynamics

The oxane ring in this compound is not planar and can exist in different chair or boat conformations. Dynamic NMR studies, which involve recording NMR spectra at variable temperatures, can provide insights into these conformational dynamics. iau.irresearchgate.net At low temperatures, the interconversion between conformers might be slow on the NMR timescale, leading to the appearance of separate signals for axial and equatorial protons. As the temperature is increased, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into a single averaged signal. The analysis of these temperature-dependent spectral changes can be used to determine the energy barriers for conformational interchange.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural insights through fragmentation analysis. uga.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy. This allows for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₁₀H₂₁NO₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass | Observed Mass |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₂₂NO₂⁺ | 188.1645 | (Hypothetical) |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), which is then subjected to fragmentation. The resulting product ions are then analyzed to provide detailed structural information. uga.edu The fragmentation pattern is often characteristic of the molecule's structure and functional groups. For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage : Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of an ethyl radical or a propyl radical from the side chain.

Loss of Water : The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a likely fragmentation pathway, especially under certain ionization conditions.

Ring Cleavage : The oxane ring can undergo fragmentation through various pathways, including cleavage adjacent to the ring oxygen. nsf.govnih.gov The fragmentation of cyclic ethers can be complex, but often involves the loss of small neutral molecules. uga.edu

Table 3: Predicted Key MS/MS Fragments for [C₁₀H₂₂NO₂]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 188.16 | 170.15 | H₂O | Ion resulting from dehydration |

| 188.16 | 158.14 | CH₂NH₂ | Ion from cleavage of the C-C bond next to the amine |

| 188.16 | 86.09 | C₅H₁₂N | Oxane ring fragment |

Note: The fragmentation pathways and resulting m/z values are predictive and would require experimental verification.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for determining the purity of a synthesized compound and identifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound like this compound, GC-MS analysis would likely require derivatization. The presence of polar functional groups (amine and hydroxyl) would necessitate converting them to less polar, more volatile derivatives (e.g., by silylation or acylation) to ensure successful elution from the GC column. The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the derivatized mass, along with characteristic fragmentation patterns. These patterns would arise from the cleavage of specific bonds within the molecule, such as the loss of the aminomethyl group or fragments from the oxane ring, providing structural confirmation. The purity would be assessed by the presence of a single major peak in the chromatogram, with any minor peaks being indicative of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the direct analysis of polar, non-volatile compounds and would be the preferred method for assessing the purity of underivatized this compound. A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with an acid modifier (like formic acid) would likely be employed. The mass spectrometer, typically an electrospray ionization (ESI) source, would detect the protonated molecule [M+H]⁺. The purity is determined from the integrated area of the main peak in the total ion chromatogram (TIC).

A hypothetical data table for an LC-MS purity assessment is presented below:

| Parameter | Expected Value/Observation |

| Retention Time (t R ) | Dependent on specific LC conditions |

| Observed [M+H] + | m/z 202.1805 (Calculated for C 11 H 24 NO 2 + ) |

| Purity (by UV/Vis or TIC) | >95% for a purified sample |

| Major Impurities | Potentially starting materials or by-products |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Vibrational Mode Assignments and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate O-H and N-H stretching vibrations. C-H stretching vibrations of the aliphatic methyl and methylene groups would appear around 2950-2850 cm⁻¹. The C-O stretching of the tertiary alcohol and the ether linkage in the oxane ring would likely be observed in the 1260-1000 cm⁻¹ region. N-H bending vibrations could be seen around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-C backbone and symmetric stretching vibrations would likely be strong Raman scatterers. The non-polar nature of many of the bonds in the aliphatic portions of the molecule would lead to distinct Raman signals.

A table of expected vibrational modes is provided below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (alcohol) | 3400-3200 (broad) | IR |

| N-H Stretch (amine) | 3400-3200 (broad) | IR |

| C-H Stretch (aliphatic) | 2950-2850 | IR, Raman |

| N-H Bend (amine) | 1650-1580 | IR |

| C-O Stretch (alcohol/ether) | 1260-1000 | IR |

| C-C Stretch | 1200-800 | Raman |

X-ray Crystallography for Solid-State Molecular Architecture

Should this compound be a crystalline solid, X-ray crystallography would provide the definitive three-dimensional structure.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Growing a suitable single crystal and analyzing it via X-ray diffraction would elucidate the precise bond lengths, bond angles, and torsion angles of the molecule. This technique would confirm the connectivity of the atoms and reveal the preferred conformation of the oxane ring (likely a chair conformation) and the relative stereochemistry of the substituents. If a chiral resolving agent is used or if the compound crystallizes in a chiral space group, the absolute configuration of the stereocenters could be determined. The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the hydroxyl and amino groups.

A hypothetical table of crystallographic data is shown below:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bonds | O-H···N, N-H···O |

Conformational Analysis and Stereochemical Elucidation of 4 1 Amino 2 Methylbutan 2 Yl Oxan 4 Ol

Conformational Preferences of the Oxan Ring System (Chair, Boat, Twist-Boat)

The central oxane, or tetrahydropyran (B127337), ring of 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol is a six-membered saturated heterocycle. wikipedia.org Like cyclohexane, it is not planar and adopts several non-planar conformations to alleviate angular and torsional strain. The most significant of these are the chair, boat, and twist-boat conformations.

The chair conformation is generally the most stable form for monosubstituted tetrahydropyran rings. wikipedia.org In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, which minimizes torsional strain. The substituents on the ring can occupy either axial or equatorial positions. For bulky substituents, the equatorial position is sterically favored to minimize 1,3-diaxial interactions.

The boat conformation is less stable than the chair due to torsional strain from eclipsing hydrogen atoms on four of the carbon atoms and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is a slightly more stable intermediate between boat conformations, which alleviates some of the torsional and steric strain.

For this compound, the oxane ring is expected to predominantly exist in a chair conformation. The bulky 1-amino-2-methylbutan-2-yl substituent at the C4 position will preferentially occupy the equatorial position to minimize steric hindrance.

Table 1: Relative Energies of Oxane Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Key Strain Elements |

|---|---|---|

| Chair | 0 | Minimal torsional and angle strain |

| Twist-Boat | 5-6 | Torsional strain |

| Boat | 6-7 | Torsional and steric (flagpole) strain |

Note: The energy values are generalized for a substituted oxane ring and can vary based on the specific substituents.

Steric and Electronic Effects on Side-Chain Conformations

The side-chain, 1-amino-2-methylbutan-2-yl, attached to the C4 position of the oxane ring, has its own conformational flexibility due to rotation around the C-C single bonds. The steric bulk of the tert-butyl group and the presence of the amino group significantly influence the preferred rotational conformers.

The rotation around the C4(oxane)-C2(butane) bond will be restricted to minimize steric clashes between the oxane ring and the methyl and ethyl groups of the side chain. Similarly, rotation around the C1(butane)-C2(butane) bond will be influenced by the steric demands of the amino group and the rest of the side chain.

Electronically, the polar amino and hydroxyl groups can engage in dipole-dipole interactions that may favor certain conformations. However, steric effects are likely to be the dominant factor in determining the side-chain's spatial arrangement.

Intramolecular Hydrogen Bonding and its Influence on Conformation

The presence of both a hydroxyl group (-OH) and a primary amino group (-NH2) in this compound creates the potential for intramolecular hydrogen bonding. nih.gov A hydrogen bond can form between the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom of the amino group (O-H···N), or between a hydrogen atom of the amino group and the lone pair of electrons on the oxygen atom of the hydroxyl group (N-H···O).

The formation of an intramolecular hydrogen bond can significantly stabilize a particular conformation, potentially overriding some steric preferences. For an effective intramolecular hydrogen bond to occur, the donor and acceptor atoms must be in close proximity, which is typically achieved through a five- or six-membered ring-like arrangement. In this molecule, a hydrogen bond between the C4-hydroxyl group and the amino group on the side chain would create a six-membered ring, which is an energetically favorable arrangement. nih.gov This interaction would lock the side chain into a specific orientation relative to the oxane ring.

The strength of the intramolecular hydrogen bond can be influenced by the solvent environment. In nonpolar solvents, intramolecular hydrogen bonding is more favored, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules may compete with and disrupt the intramolecular interaction. arxiv.org

Determination of Absolute Stereochemistry and Enantiomeric Purity

The molecule this compound possesses two chiral centers: C4 of the oxane ring and C2 of the butane (B89635) side chain. Therefore, it can exist as four possible stereoisomers (two pairs of enantiomers). The determination of the absolute stereochemistry (the actual three-dimensional arrangement of atoms) and the enantiomeric purity of a sample are critical.

Chiroptical Methods (Optical Rotatory Dispersion, Electronic Circular Dichroism)

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. nih.govresearchgate.net These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect (the characteristic change in optical rotation in the vicinity of an absorption band), can be correlated to the absolute stereochemistry of the molecule.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting ECD spectrum provides information about the stereochemistry of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible stereoisomers, the absolute configuration can be assigned.

Table 2: Hypothetical Chiroptical Data for a Stereoisomer of this compound

| Technique | Wavelength (nm) | Signal |

|---|---|---|

| ORD | 220 | Positive Cotton Effect |

| ECD | 210 | Δε = +5.2 |

Note: This data is hypothetical and serves as an example of what might be observed for a specific enantiomer.

Derivatization for X-ray Crystallography of Chiral Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining single crystals of the parent compound suitable for X-ray diffraction can be challenging.

In such cases, derivatization with a chiral reagent of known absolute stereochemistry can be employed. The resulting diastereomeric derivative may have a higher propensity to crystallize. The X-ray crystal structure of the derivative will reveal the relative stereochemistry of all chiral centers. Since the absolute stereochemistry of the derivatizing agent is known, the absolute stereochemistry of the original molecule can be unambiguously determined. Common chiral derivatizing agents for amino alcohols include Mosher's acid, camphorsulfonic acid, and mandelic acid.

Computational Chemistry and Theoretical Investigations of 4 1 Amino 2 Methylbutan 2 Yl Oxan 4 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's energy, electron distribution, and other related characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 4-(1-amino-2-methylbutan-2-yl)oxan-4-ol, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as the geometry optimization. This process identifies the energy minima on the potential energy surface, corresponding to stable conformations of the molecule.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set, like 6-31G*, or a correlation-consistent basis set, such as aug-cc-pVDZ, for more refined calculations. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G*)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | C | C | - | - | 1.54 |

| C | O | - | - | 1.43 | |

| C | N | - | - | 1.47 | |

| Bond Angle (°) | C | C | C | - | 109.5 |

| H | C | H | - | 109.5 | |

| Dihedral Angle (°) | C | C | C | C | 180.0 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual calculated values would be specific to the optimized geometry of this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for energetic predictions compared to DFT, albeit at a greater computational cost.

For this compound, high-accuracy ab initio calculations can be used to determine its absolute energy, heats of formation, and reaction energies. These calculations are particularly useful for studying reaction mechanisms and predicting the thermodynamic stability of the molecule and its potential isomers.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in an infrared (IR) and Raman spectrum.

Similarly, by calculating the magnetic shielding of atomic nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| O-H Stretch | Hydroxyl | 3300-3500 | - | 2.0-4.0 |

| N-H Stretch | Amine | 3300-3400 | - | 1.5-3.0 |

| C-H Stretch | Alkane | 2850-3000 | - | 0.9-1.8 |

| C-O Stretch | Ether/Alcohol | 1050-1250 | 60-80 | - |

| C-N Stretch | Amine | 1000-1200 | 40-60 | - |

| C-C Bonds | Skeleton | - | 20-50 | - |

Note: This table provides illustrative data based on typical ranges for the specified functional groups. Actual predicted values would result from specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide detailed information about a single, static molecular structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the influence of the surrounding environment.

For this compound, MD simulations can be used to sample its vast conformational space, identifying the most populated and energetically favorable shapes the molecule adopts in solution. Furthermore, by explicitly including solvent molecules (such as water) in the simulation, the effect of the solvent on the molecule's structure and dynamics can be investigated in detail. This provides a more realistic picture of the molecule's behavior in a biological or chemical system.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui functions, electrostatic potential maps)

Quantum chemical calculations can also be used to predict the reactivity of a molecule. Chemical reactivity descriptors, derived from the principles of conceptual DFT, provide a way to understand where a molecule is most likely to undergo a chemical reaction.

Fukui functions, for instance, indicate the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. An electrostatic potential (ESP) map visually represents the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would likely show a negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and a positive potential around the amine and hydroxyl hydrogens.

Ligand-Target Docking Studies for Potential Biological Interactions

To explore the potential biological activity of this compound, molecular docking simulations can be performed. researchgate.net Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. researchgate.net

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, docking studies could be used to screen for potential protein targets and to hypothesize its mechanism of action at the molecular level. researchgate.net

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to predict its pharmacokinetic behavior in the body. nih.govnih.gov In the absence of experimental data for this compound, computational, or in silico, models provide a valuable approach for forecasting its ADME profile. cambridge.org These predictive models utilize the molecular structure of a compound to estimate its pharmacokinetic characteristics, thereby guiding further research and development. researchgate.net

The absorption of a drug, particularly after oral administration, is a key determinant of its bioavailability. In silico tools predict absorption based on physicochemical properties such as lipophilicity (LogP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. These parameters are often assessed against established guidelines like Lipinski's Rule of Five and Veber's rules to estimate a compound's potential for good oral bioavailability. acs.orgresearchgate.net

For this compound, its structure, featuring polar hydroxyl and amino groups, suggests a degree of water solubility which is favorable for dissolution. However, these polar functionalities can also hinder passive diffusion across the lipid-rich intestinal membrane. Computational models can provide quantitative estimates for properties like human intestinal absorption (HIA) and permeability through Caco-2 cells, a common in vitro model for the intestinal barrier.

Table 1: Predicted Absorption Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Oral Bioavailability (%) | Low to Moderate | The presence of multiple polar groups may limit absorption, though the relatively small molecular size is favorable. |

| Human Intestinal Absorption (%) | > 80% | Predicted to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (nm/s) | Moderate | Suggests moderate ability to cross the intestinal epithelium. |

| Skin Permeability (Log Kp) | -3.5 cm/h | Low potential for dermal absorption. |

Following absorption, a compound is distributed throughout the body via the circulatory system. Key aspects of distribution that are predictable in silico include the extent of binding to plasma proteins and the ability to cross critical biological barriers like the blood-brain barrier (BBB). nih.govnih.gov High plasma protein binding can limit the amount of free compound available to exert its pharmacological effect, while BBB penetration is essential for drugs targeting the central nervous system (CNS). frontiersin.orgoup.com

The prediction of BBB permeability often involves analyzing descriptors such as lipophilicity, polar surface area, and molecular size. thesai.org The polar nature of this compound, due to its hydroxyl and amino groups, would generally suggest limited penetration into the brain.

Table 2: Predicted Distribution Characteristics of this compound

| Parameter | Predicted Value | Interpretation |

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is predicted to not readily cross the blood-brain barrier. |

| LogBB | < -1.0 | Indicates poor distribution to the central nervous system. |

| Plasma Protein Binding (%) | Low (< 50%) | A significant fraction of the compound is expected to be free in circulation. |

| Volume of Distribution (VDss) (L/kg) | Moderate | Suggests distribution into tissues beyond the plasma volume. |

The metabolic fate of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) family in the liver. nih.govnih.gov In silico metabolism prediction tools can identify potential sites of metabolism on a molecule and predict whether it is likely to be a substrate or inhibitor of various CYP450 isoforms. eurekaselect.commdpi.com This is critical for anticipating drug-drug interactions. researchgate.net

The structure of this compound presents several potential sites for metabolic modification, including the primary amino group and the alkyl portions of the molecule. Computational models can assess the likelihood of reactions such as oxidation, deamination, and conjugation.

Table 3: Predicted Metabolic Profile of this compound

| Parameter | Prediction | Implication |

| CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Substrate | No | Unlikely to be a major substrate for CYP3A4. |

| CYP2D6 Inhibitor | Yes (Weak) | Potential for weak inhibition of CYP2D6, suggesting a low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolic activity of CYP3A4. |

| Primary Sites of Metabolism | N-dealkylation, Oxidation of the oxane ring | These are predicted to be the main metabolic pathways. |

The final stage of a compound's journey through the body is its excretion, which is predominantly via the kidneys (renal excretion) or in the feces (biliary excretion). researchgate.net The route and rate of excretion can be predicted based on a molecule's physicochemical properties. nih.gov Small, polar molecules are often readily eliminated by the kidneys. nih.gov

Given the predicted polarity and relatively small size of this compound, it is anticipated that renal excretion will be a significant route of elimination for this compound and its metabolites.

Table 4: Predicted Excretion Profile of this compound

| Parameter | Predicted Value | Interpretation |

| Primary Route of Excretion | Renal | The compound is expected to be primarily cleared by the kidneys. |

| Renal Clearance | High | Suggests efficient removal from the body via urine. |

| Total Clearance (L/hr/kg) | Moderate to High | Reflects the predicted efficiency of elimination. |

| Half-life (hours) | Short | The compound is expected to be cleared from the body relatively quickly. |

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 4 1 Amino 2 Methylbutan 2 Yl Oxan 4 Ol

Reactions of the Amine Functionality

The primary amine group (-NH₂) in 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol is a nucleophilic and basic center, making it susceptible to a variety of chemical transformations.

Alkylation, Acylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic carbon and sulfur centers.

Alkylation: Primary amines undergo N-alkylation when treated with alkylating agents such as alkyl halides or alcohols. The reaction with alkyl halides proceeds via nucleophilic aliphatic substitution. wikipedia.orglibretexts.org However, a significant drawback of this method is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org Industrially, the alkylation of amines is often performed using alcohols as alkylating agents, which are less expensive and avoid the production of salt byproducts. wikipedia.orgorganic-chemistry.orgacs.org Catalytic systems, including those based on manganese, can facilitate the N-alkylation of amines with alcohols. acs.org

Acylation: The amine functionality reacts rapidly with acylating agents like acid chlorides and acid anhydrides to yield N-substituted amides. libretexts.org This reaction is typically performed at room temperature, often in the presence of a base such as pyridine (B92270) or NaOH to neutralize the acidic byproduct (e.g., HCl). libretexts.org Unlike alkylation, over-acylation is not a concern because the lone pair on the resulting amide's nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine.

Sulfonylation: The reaction of the primary amine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base produces sulfonamides. cbijournal.com A variety of bases can be used, including pyridine and triethylamine (B128534) (TEA). cbijournal.com Modern synthetic methods employ catalysts to achieve this transformation under milder conditions. For instance, indium and cupric oxide have been reported to efficiently catalyze the sulfonylation of a wide range of amines, including sterically hindered ones, yielding the corresponding sulfonamides in excellent yields. organic-chemistry.orgresearchgate.net

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Often requires excess amine to minimize overalkylation | Secondary/Tertiary Amine, Quaternary Salt |

| Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Room temperature, often with a base (e.g., pyridine) | Amide |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Presence of a base (e.g., triethylamine); may use catalysts like In or CuO | Sulfonamide |

Salt Formation and pH-Dependent Reactivity

The primary amine group confers basic properties upon the molecule. It readily reacts with both inorganic and organic acids to form ammonium salts. nih.gov This acid-base reactivity is pH-dependent. In aqueous solution, the amine group exists in equilibrium between its protonated (ammonium ion, -NH₃⁺) and unprotonated (free amine, -NH₂) forms.

At a pH below the pKa of the conjugate acid, the protonated form predominates. At a pH above the pKa, the neutral, unprotonated form is the major species. This equilibrium is crucial as it governs the nucleophilicity of the amine; the free amine is a potent nucleophile, whereas the protonated ammonium form is not. Consequently, many reactions involving the amine as a nucleophile are conducted under basic or neutral conditions to ensure a sufficient concentration of the reactive free amine. The formation of salts is a common strategy for the purification and handling of amino compounds. nih.gov

Formation of Schiff Bases and Imines

Primary amines react with carbonyl compounds (aldehydes and ketones) in a condensation reaction to form imines, commonly known as Schiff bases. nih.gov The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates (loses a molecule of water) to form the C=N double bond of the imine. nih.gov

This reaction is generally reversible and is often catalyzed by acid. nih.gov To drive the equilibrium towards the product, water is typically removed from the reaction mixture, for example, by using a Dean-Stark apparatus or dehydrating agents. nih.gov The steric hindrance present in the this compound molecule, specifically around the amine group, may slow the rate of Schiff base formation compared to less hindered primary amines. acs.org

Reactions of the Hydroxyl Functionality

The tertiary hydroxyl group (-OH) in this compound is sterically hindered and lacks an alpha-hydrogen, which defines its reactivity, particularly in esterification and oxidation reactions.

Esterification, Etherification, and Silylation

Esterification: The direct esterification of tertiary alcohols with carboxylic acids under typical acidic conditions (Fischer esterification) is generally inefficient. tandfonline.comreddit.com The strongly acidic conditions and elevated temperatures required for this reaction favor the dehydration of the tertiary alcohol to form an alkene. google.com More effective methods for esterifying tertiary alcohols involve the use of more reactive acylating agents, such as acid anhydrides or acid chlorides, often with a solid catalyst or in the absence of a solvent. tandfonline.comgoogle.com Transesterification is another viable method for preparing esters of tertiary alcohols. acs.org

Etherification: The synthesis of ethers from tertiary alcohols also presents challenges. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not suitable for tertiary alcohols as the conditions promote elimination (E2 reaction) over substitution (Sₙ2 reaction). nih.govmasterorganicchemistry.com Alternative strategies are therefore required. Ethers of tertiary alcohols can be formed through Sₙ1-type reactions, such as the acid-catalyzed reaction of the tertiary alcohol with another alcohol, where the tertiary alcohol first protonates and loses water to form a stable tertiary carbocation, which is then trapped by the other alcohol. masterorganicchemistry.comyoutube.com Catalytic methods, for instance using iron(III) triflate, have also been developed for the direct etherification of alcohols, including tertiary ones. nih.gov

Silylation: The tertiary hydroxyl group can be protected by converting it into a silyl (B83357) ether. Due to steric hindrance, tertiary alcohols react more slowly with silylating agents than primary or secondary alcohols. Nevertheless, silylation can be achieved using various reagents and conditions. Common methods include the use of silyl chlorides (like trimethylsilyl (B98337) chloride, TMSCl) in the presence of a base (e.g., pyridine, triethylamine, imidazole), or using more potent silylating agents like hexamethyldisilazane (B44280) (HMDS), often with a catalytic amount of acid or iodine to accelerate the reaction. cmu.edubohrium.com The use of magnesium metal with TMSCl in DMF has also been reported as an efficient method for the O-silylation of sterically hindered tertiary alcohols. thieme-connect.com

| Reaction Type | Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|---|

| Esterification | Acid Anhydride/Chloride | Often requires a catalyst (e.g., solid acid) or base | Tertiary Ester | Fischer esterification is generally not effective. reddit.com |

| Etherification | Alcohol (R'-OH) | Acid catalysis (Sₙ1 mechanism) | Tertiary Ether | Williamson synthesis is not suitable. masterorganicchemistry.com |

| Silylation | Silyl Halide (R₃SiCl) or HMDS | Base (e.g., pyridine) or catalyst (e.g., I₂) | Silyl Ether | Reaction is slower than for primary/secondary alcohols due to steric hindrance. |

Oxidation and Reduction Pathways

Oxidation: Tertiary alcohols are characteristically resistant to oxidation by common oxidizing agents like potassium dichromate (K₂Cr₂O₇) or potassium permanganate (B83412) (KMnO₄) under neutral or basic conditions. studymind.co.uklibretexts.org This lack of reactivity is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process to form a carbonyl group. studymind.co.uk While oxidation can be forced under harsh conditions (e.g., strong acid and heat), it proceeds through the cleavage of carbon-carbon bonds, leading to a mixture of smaller molecules. In the context of amino alcohols, some catalytic systems are known to oxidize the alcohol to a carboxylic acid, but this is typically limited to primary or secondary alcohols. organic-chemistry.orgnih.govresearchgate.net

Reduction: The tertiary alcohol functional group is already in a reduced state and cannot be further reduced. The term "reduction of an alcohol" typically refers to its conversion to an alkane. This is a challenging transformation that cannot be accomplished in a single step with standard reducing agents. The process usually requires a two-step sequence: first, the hydroxyl group is converted into a better leaving group (such as a tosylate), and then this intermediate is reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Reactions Involving the Oxan Ring

The oxan (tetrahydropyran) ring in this compound is a six-membered saturated ether heterocycle. Its reactivity is generally characterized by the stability of the ether linkage, though reactions can be induced under specific conditions, particularly involving the tertiary alcohol at the C4 position.

The tetrahydropyran (B127337) ring is generally stable and resistant to ring-opening reactions under neutral or basic conditions due to low ring strain. However, under strong acidic conditions, the ether oxygen can be protonated, which may facilitate nucleophilic attack and subsequent ring cleavage. The presence of the tertiary alcohol at the C4 position could potentially influence this reactivity.

Hypothetical Ring-Opening Mechanisms:

Acid-Catalyzed Nucleophilic Cleavage: In the presence of a strong acid (e.g., HBr, HI), the ether oxygen would be protonated, forming an oxonium ion. A nucleophile (e.g., Br⁻, I⁻) could then attack one of the adjacent carbon atoms (C3 or C5) via an SN2 mechanism, leading to the opening of the ring. This would result in a halo-substituted alcohol. The regioselectivity of this attack would be influenced by steric hindrance from the substituents on the ring.

Elimination Reactions: Under strongly acidic and dehydrating conditions, the tertiary alcohol at C4 could be protonated and eliminated as a water molecule to form a carbocation. This could be followed by a rearrangement or elimination of a proton to form a double bond, potentially leading to a dihydropyran derivative, although this might be less favored than reactions involving the more reactive amino and hydroxyl groups elsewhere in the molecule.

Functionalization of the tetrahydropyran ring itself, without ring-opening, is challenging due to the unactivated C-H bonds. However, reactions targeting the existing hydroxyl group or adjacent positions are more plausible.

Potential Functionalization Pathways:

Oxidation of the Tertiary Alcohol: The tertiary alcohol at the C4 position is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions might lead to the degradation of the molecule.

Substitution Reactions at C4: The hydroxyl group at C4 could potentially be converted into a better leaving group (e.g., a tosylate). Subsequent nucleophilic substitution could introduce other functional groups at this position, although steric hindrance from the bulky aminoalkyl substituent would be a significant factor.

Reactions at Adjacent Positions: Radical-mediated reactions, such as free-radical halogenation, could potentially introduce functionality at other positions on the ring, but these reactions often lack selectivity and could affect other parts of the molecule.

Investigation of Reaction Kinetics and Mechanistic Pathways

Without experimental data, any discussion of reaction kinetics and mechanistic pathways for this compound is purely theoretical. Such investigations would be essential to understand the reactivity of this specific molecule.

The study of reaction mechanisms for this compound would involve the characterization of transient species.

Transition States: For a hypothetical SN2 ring-opening reaction, computational chemistry could be used to model the transition state, where the nucleophile is partially bonded to the carbon atom and the C-O bond of the ether is partially broken.

Intermediates: In potential elimination reactions, a key intermediate would be the tertiary carbocation formed at the C4 position after the departure of a protonated hydroxyl group. The stability of this carbocation would be a critical factor in determining the reaction pathway. For reactions involving the amino group, protonated amine intermediates would be expected in acidic media.

Catalysis would be crucial for controlling the reactivity of this compound, particularly in achieving selectivity between the different functional groups.

Acid Catalysis: As mentioned, acid catalysis would be essential for promoting reactions involving the ether and hydroxyl groups, such as ring-opening or dehydration. The choice of acid (Lewis or Brønsted) could influence the reaction outcome.

Metal Catalysis: Transition metal catalysts could potentially be used for C-H activation to functionalize the oxan ring, although this is a complex and specialized area of research. For instance, palladium-catalyzed cross-coupling reactions might be envisioned if a suitable handle (like a halogen) were first introduced onto the ring.

Enzymatic Catalysis: Biocatalysts, such as enzymes, could offer high selectivity for reactions at specific sites of the molecule, for example, in the acylation of the amino or hydroxyl group, although no such studies have been reported for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1 Amino 2 Methylbutan 2 Yl Oxan 4 Ol Analogues

Design and Synthesis of Chemically Diverse Analogues

There is no available information on the design and synthesis of chemically diverse analogues of 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol.

Systematic Modification of the Oxan Ring

No studies describing the systematic modification of the oxan ring of this compound have been found in the scientific literature.

Variation of the Amino-Methylbutan-ol Side Chain

Research detailing variations of the amino-methylbutan-ol side chain of this specific compound is not publicly available.

Introduction of Bioisosteric Replacements

There are no published reports on the introduction of bioisosteric replacements for any part of the this compound structure.

In Vitro Biological Screening and Potency Assessment

No in vitro biological screening data or potency assessments for this compound or its analogues have been reported in the scientific literature.

Correlation of Structural Motifs with Observed Biological Activities

Without any biological activity data, it is not possible to establish any correlation between structural motifs of this compound analogues and their biological activities.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

The development of QSAR models requires a dataset of compounds with measured biological activities. As no such data is available for analogues of this compound, no QSAR models have been developed.

Lack of Publicly Available Data for this compound and its Analogues

Following a comprehensive search for scientific literature and data, no specific studies detailing the Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) of this compound and its analogues were found. Consequently, information regarding the relationship between the structural features of these specific compounds and their physicochemical properties relevant to bioavailability, such as aqueous solubility and permeability, is not available in the public domain.

The initial search aimed to identify research findings and data tables that would allow for a thorough analysis as requested in the article outline. However, the search yielded no results for the target compound or any closely related analogues that would provide a basis for the requested discussion on how structural modifications influence properties critical for in vitro studies and bioavailability.

Therefore, it is not possible to generate the content for the specified section, "7.5. Relationship Between Structural Features and Physicochemical Properties Relevant to Bioavailability," including the requested data tables. The absence of such foundational research data precludes any scientifically accurate and authoritative discussion on this topic for the specified compound.

Molecular Interactions and Recognition Mechanisms of 4 1 Amino 2 Methylbutan 2 Yl Oxan 4 Ol

Investigating Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, Nucleic Acids)

There is no publicly available scientific literature detailing the investigation of 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol's interactions with any biological macromolecules.

In Vitro Binding Assays (e.g., Bovine Serum Albumin (BSA) Binding, Enzyme Assays)

No studies have been published that report on the in vitro binding of this compound to proteins such as Bovine Serum Albumin (BSA) or its effect on any enzyme activity. Consequently, there is no data to present in tabular format regarding its binding constants or inhibitory concentrations.

Biophysical Characterization of Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

The scientific literature contains no records of biophysical characterization of binding events for this compound. Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), which would provide thermodynamic and kinetic data of potential interactions, have not been applied to this compound.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals, Electrostatic, Hydrophobic)

While the structure of this compound—possessing a primary amine, a hydroxyl group, and a tetrahydropyran (B127337) ring—suggests the potential for various non-covalent interactions, no experimental or computational studies have been published to confirm or quantify these. The capacity for hydrogen bonding from its amine and hydroxyl groups, as well as potential hydrophobic and van der Waals interactions from its aliphatic and cyclic portions, remains theoretical without empirical evidence.

Stereospecificity and Chiral Recognition in Molecular Interactions

The molecule this compound contains chiral centers. However, in the absence of any studies on its interaction with a chiral biological environment, such as a protein binding pocket, there is no information regarding stereospecificity or chiral recognition.

Computational Modeling of Ligand-Receptor Complexes

A search of scientific databases reveals no computational studies, such as molecular docking or molecular dynamics simulations, that have modeled the interaction of this compound with any biological receptor. Such studies would be invaluable in predicting its binding modes and affinities, but this research has not been undertaken or published.

In Vitro Biological Activities and Mechanistic Studies of 4 1 Amino 2 Methylbutan 2 Yl Oxan 4 Ol

Screening for Various In Vitro Biological Activities

There is no available information regarding the screening of 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol for the following biological activities:

Antimicrobial (Antibacterial, Antifungal) Activity Testing (in vitro)

No studies were found that investigated the potential antibacterial or antifungal properties of this compound. Therefore, no data tables on minimum inhibitory concentrations (MIC) or other antimicrobial metrics can be provided.

Enzyme Inhibition or Activation Studies (e.g., hydrolases, oxidoreductases)

There are no published studies detailing the effects of this compound on the activity of any enzymes, such as hydrolases or oxidoreductases.

Receptor Agonist/Antagonist Activity in Cell-Based Assays

No research has been published that examines the ability of this compound to act as an agonist or antagonist at any cellular receptors.

Elucidation of In Vitro Mechanisms of Action

Consistent with the lack of primary activity screening, there is no information available regarding the mechanism of action for this compound.

Cellular Target Identification and Validation

No cellular targets for this compound have been identified or validated in the existing scientific literature.

Pathway Analysis and Gene Expression Modulation (e.g., RNA sequencing in cell lines)researchgate.net

Comprehensive searches for scientific literature detailing the pathway analysis and gene expression modulation of this compound have not yielded specific studies on this compound. Research involving RNA sequencing in cell lines to elucidate its impact on various signaling pathways and gene networks is not publicly available at this time. Therefore, a detailed account of its effects on cellular pathways and gene expression remains to be determined.

Characterization of Intracellular Effects

Currently, there is a lack of published research characterizing the specific intracellular effects of this compound. Studies investigating its direct interactions with intracellular targets, its influence on organelle function, or its role in modulating intracellular signaling cascades have not been found in the available scientific literature.

In Vitro Metabolic Stability and Drug-Metabolizing Enzyme Interactions (e.g., Cytochrome P450 studies)nuvisan.com

Information regarding the in vitro metabolic stability of this compound is not available in the public domain. Specific studies assessing its metabolism in liver microsomes or hepatocytes, which are standard methods to determine a compound's metabolic fate, have not been reported. Consequently, its half-life and intrinsic clearance are unknown. Furthermore, there are no available data on the interaction of this compound with drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. Research to determine its potential to inhibit or induce CYP enzymes, which is crucial for predicting drug-drug interactions, has not been documented.

Research Applications and Future Outlook for 4 1 Amino 2 Methylbutan 2 Yl Oxan 4 Ol

Utility as a Chiral Building Block in Complex Chemical Synthesis

The presence of stereocenters in 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol makes it a valuable potential chiral building block for asymmetric synthesis. Chiral amino alcohols are foundational to the synthesis of numerous pharmaceuticals, natural products, and agrochemicals. westlake.edu.cniris-biotech.defrontiersin.org Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for versatile chemical modifications and the construction of complex molecular frameworks with high stereochemical control. scbt.comnih.gov

The oxane (tetrahydropyran) ring is also a prevalent feature in many biologically active natural products, including marine toxins and anticancer agents like bryostatin (B1237437) and eribulin. guidechem.comchemicalbook.com Methods for the stereocontrolled synthesis of substituted tetrahydropyrans are a significant focus of modern organic chemistry. nih.gov Therefore, a molecule like this compound, which combines both a chiral amino alcohol and a substituted oxane, could serve as a powerful synthon for creating structurally and stereochemically diverse molecules. nih.gov Its use could streamline the synthesis of complex targets by providing a pre-functionalized, stereochemically defined core.

Recent advancements in catalysis, such as chromium-catalyzed asymmetric cross-coupling reactions, have provided new avenues for the modular synthesis of chiral β-amino alcohols from readily available starting materials. westlake.edu.cn Similarly, biocatalytic strategies are being developed to produce chiral amino alcohols in a more sustainable and efficient manner. researchgate.net These evolving synthetic methodologies could potentially be adapted for the synthesis or further functionalization of compounds like this compound, enhancing its availability and utility as a chiral building block.

| Potential Synthetic Application | Relevant Structural Feature | Significance in Complex Synthesis |

| Asymmetric Ligand | Chiral Amino Alcohol | Catalyzing stereoselective reactions. westlake.edu.cn |

| Synthon for Natural Products | Substituted Oxane Ring | Core structure in many bioactive molecules. chemicalbook.com |

| Intermediate for Drug Synthesis | Bifunctional (Amine and Alcohol) | Versatile handles for molecular elaboration. scbt.com |

Development as a Molecular Probe or Chemical Tool for Biological Investigations

Molecular probes are essential tools for visualizing and studying biological processes in real-time within living systems. The development of fluorescent probes, in particular, has revolutionized cell biology. nih.gov The structural framework of this compound suggests its potential as a scaffold for the design of novel molecular probes.